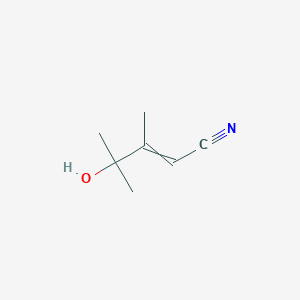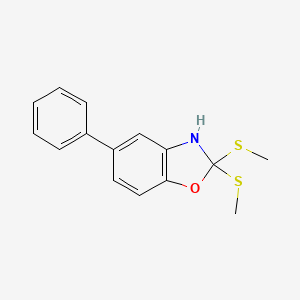![molecular formula C29H49IO2Si B14213785 {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane CAS No. 830336-55-5](/img/structure/B14213785.png)
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with hexyloxy groups and an iodine atom, connected via an ethynyl linkage to a tri(propan-2-yl)silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with hexyloxy groups and an iodine atom. This can be achieved through electrophilic aromatic substitution reactions.
Ethynylation: The substituted phenyl ring undergoes a Sonogashira coupling reaction with an ethynyl group. This reaction is catalyzed by palladium and typically requires a copper co-catalyst.
Attachment of the Silane Group: The final step involves the attachment of the tri(propan-2-yl)silane group to the ethynylated phenyl ring. This can be done using hydrosilylation reactions, where a silane reagent is added across the triple bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, or the ethynyl group can be hydrogenated to form an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Industrial Applications: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane depends on its application:
In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of carbon-carbon or carbon-silicon bonds.
In Biological Systems: If used as a bioactive compound, it may interact with specific enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
{[2,5-Bis(hexyloxy)-4-bromophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a bromine atom instead of iodine.
{[2,5-Bis(hexyloxy)-4-chlorophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane makes it more reactive in certain substitution reactions compared to its bromine or chlorine analogs. This can be advantageous in specific synthetic applications where a higher reactivity is desired.
Propiedades
Número CAS |
830336-55-5 |
|---|---|
Fórmula molecular |
C29H49IO2Si |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
2-(2,5-dihexoxy-4-iodophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H49IO2Si/c1-9-11-13-15-18-31-28-22-27(30)29(32-19-16-14-12-10-2)21-26(28)17-20-33(23(3)4,24(5)6)25(7)8/h21-25H,9-16,18-19H2,1-8H3 |
Clave InChI |
FNUPMSDGUKYHQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C#C[Si](C(C)C)(C(C)C)C(C)C)OCCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
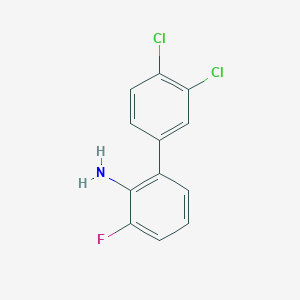

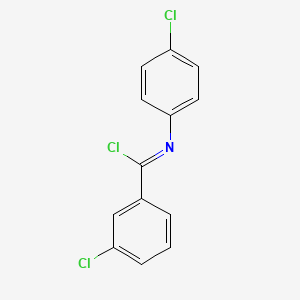

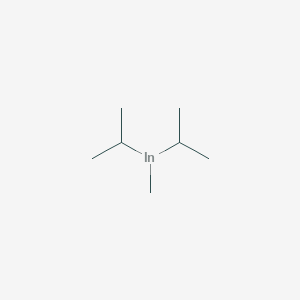
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

